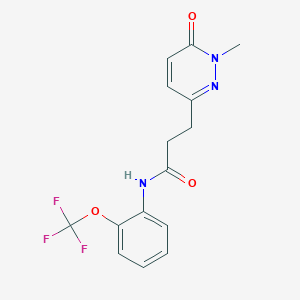
N-(2-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THIQ, is a chemical compound used in scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been found to have potential therapeutic applications in various disorders, including schizophrenia, depression, and drug addiction.
科学的研究の応用
Neuroprotective Applications
YM-244769, a compound similar in function, has been identified as a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, showing significant neuroprotective effects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells. This suggests potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).
Antagonists in Pain Management
6-Phenylnicotinamide derivatives, including compounds with fluorophenyl groups, have been identified as potent TRPV1 antagonists with significant activity in models of inflammatory pain. These findings suggest their utility in designing new pain management therapies (Westaway et al., 2008).
Fluorescent Analog for Biological Studies
Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, has been synthesized for use in studies involving enzymatic reactions and cellular metabolism, highlighting its application in biochemical research (Barrio, Secrist, & Leonard, 1972).
Anticancer and Fungicidal Activities
Research into N-(thiophen-2-yl) nicotinamide derivatives has shown promising fungicidal activities, suggesting their potential as lead compounds for structural optimization and development into new fungicides. This opens avenues for their application in agriculture and possibly in antifungal therapies (Wu et al., 2022).
Metabolic Effects in Cancer Cells
The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has shown significant metabolic perturbations in human cancer cells, highlighting its role in cellular bioenergetics and potential as a target for therapeutic intervention (Tolstikov et al., 2014).
特性
IUPAC Name |
N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-6-15(18-9-11)21-12-7-8-22-10-12/h1-6,9,12H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDYAHICVTURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2434048.png)
![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)


![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)
